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Compound Name: Cholesteryl 10-undecenoate

Cat. No.: B3123550

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl 10-undecenoate is a cholesterol ester, a class of lipids formed by the
esterification of cholesterol with a fatty acid. Specifically, it is the ester of cholesterol and 10-
undecenoic acid, an unsaturated fatty acid. This molecule combines the rigid, bulky steroid
nucleus of cholesterol with a flexible, long-chain aliphatic tail containing a terminal double
bond. Such structures are of significant interest in materials science due to their liquid
crystalline properties and in biochemistry as analogs for studying cholesterol metabolism and
transport. Cholesteryl esters are integral to the transport and storage of cholesterol in the body
and have been implicated in various physiological and pathological processes, including
atherosclerosis. Furthermore, the unique properties of molecules like Cholesteryl 10-
undecenoate make them suitable for applications such as stationary phases in specialized
chromatography.[1]

Molecular Structure and Physicochemical
Properties

Cholesteryl 10-undecenoate is an amphiphilic molecule with a distinct hydrophobic character.
Its structure consists of two main parts: the tetracyclic steroid ring system of cholesterol and the
11-carbon chain of 10-undecenoic acid, linked by an ester bond at the 3-beta position of the
cholesterol moiety.
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Suantitative Data S

Property Value Reference
Chemical Formula C3sHe6402 [2]
Molecular Weight 552.92 g/mol [2]
CAS Number 30948-01-7 [2]

Synthesis of Cholesteryl 10-undecenoate

The synthesis of Cholesteryl 10-undecenoate can be achieved through standard
esterification methods. A common and effective approach is the reaction of cholesterol with 10-
undecenoyl chloride, the acid chloride derivative of 10-undecenoic acid. This reaction is
typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric
acid byproduct.
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A proposed workflow for the synthesis of Cholesteryl 10-undecenoate.

Spectroscopic Characterization

Detailed spectroscopic data for Cholesteryl 10-undecenoate is not widely available in the
literature. However, based on the known spectra of its constituent parts (cholesterol and 10-
undecenoic acid derivatives) and similar cholesteryl esters, a reliable prediction of its spectral
characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra would confirm the presence of both the cholesterol and 10-
undecenoate moieties.

Predicted *H NMR Chemical Shifts (in CDClI3)

Predicted Chemical

Proton . Multiplicity Notes
Shift (ppm)
Vinyl (undecenoate) ~5.8 m -CH=CHz2
Vinyl (undecenoate) ~5.0 m -CH=CH:2
Vinyl (cholesterol) ~5.4 m C6-H
Proton adjacent to the
Cholesterol C3-H ~4.6 m
ester oxygen
. ) ] Protons of the
Aliphatic (chain) 2.3-0.9 m ]
undecenoate chain
Overlapping signals
' ' from the steroid
Cholesterol ring/chain 20-0.8 m )
nucleus and side
chain
~1.0, ~0.9, ~0.85, C19, C21, C26, C27,
Methyl (cholesterol) s, d
~0.65 C18 methyl groups

Predicted 13C NMR Chemical Shifts (in CDCls)
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Predicted Chemical Shift

Carbon Notes
(ppm)

Carbonyl (ester) ~173 C=0

Vinyl (cholesterol C5) ~140 C=CH

Vinyl (undecenoate) ~139 -CH=CHz2

Vinyl (cholesterol C6) ~122 C=CH

Vinyl (undecenoate) ~114 -CH=CHz2

Cholesterol C3 ~74 C-0O of the ester linkage

. ) ] Methylene carbons of the

Aliphatic (chain) 39-21
undecenoate and cholesterol
Methyl carbons of the

Methyl (cholesterol) 28-12

cholesterol moiety

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]*) at
m/z 552.9. Key fragmentation patterns would include the loss of the 10-undecenoate side chain
and characteristic fragmentation of the cholesterol steroid nucleus. The base peak is expected
to be at m/z 368, corresponding to the cholesterol moiety after the loss of the fatty acid chain
and a proton.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would display characteristic absorption bands confirming the key functional
groups.

Predicted FTIR Absorption Bands
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Functional Group Wavenumber (cm—?) Vibration
C=0 (ester) ~1735 Stretch
C=C (vinyl) ~1640 Stretch
C-O (ester) ~1170 Stretch
C-H (sp?, vinyl) ~3075 Stretch
C-H (sp3) 2850-2960 Stretch

Experimental Protocols
Synthesis of Cholesteryl 10-undecenoate

Preparation of 10-undecenoyl chloride: 10-undecenoic acid (1 equivalent) is refluxed with
thionyl chloride (1.2 equivalents) in the absence of a solvent for 2 hours. Excess thionyl
chloride is removed by distillation under reduced pressure to yield the crude acid chloride,
which can be used without further purification.

Esterification: Cholesterol (1 equivalent) is dissolved in anhydrous dichloromethane in a
round-bottom flask under a nitrogen atmosphere. Anhydrous pyridine (1.5 equivalents) is
added, and the mixture is cooled to 0°C.

A solution of 10-undecenoyl chloride (1.1 equivalents) in anhydrous dichloromethane is
added dropwise to the cholesterol solution with stirring.

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

Workup: The reaction mixture is washed sequentially with 1 M HCI, saturated aqueous
NaHCOs, and brine. The organic layer is dried over anhydrous Na2SOa4 and filtered.

Purification: The solvent is removed in vacuo, and the crude product is purified by column
chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Cholesteryl
10-undecenoate.

Characterization Protocols
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* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a 400 MHz or higher
spectrometer using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane

(TMS) as an internal standard.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an
electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

e FTIR Spectroscopy: The FTIR spectrum is recorded on an FTIR spectrometer equipped with
an attenuated total reflectance (ATR) accessory. A small amount of the purified product is
placed directly on the ATR crystal, and the spectrum is recorded in the 4000-400 cm~! range.

Structure-Property Relationships

The molecular architecture of Cholesteryl 10-undecenoate directly influences its physical
properties, particularly its tendency to form liquid crystalline phases.
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Relationship between structural features and properties.

Conclusion
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Cholesteryl 10-undecenoate is a molecule with a well-defined structure that combines the
characteristic steroid nucleus of cholesterol with a long, unsaturated fatty acid chain. While
specific experimental data is sparse, its synthesis and spectroscopic characteristics can be
reliably predicted based on established chemical principles and data from analogous
compounds. Its structure imparts significant hydrophobicity and the ability to form liquid
crystalline phases, making it a molecule of interest for both biochemical studies and materials
science applications. The terminal vinyl group also offers a reactive handle for further chemical
modifications, such as polymerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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